guanosine-1'-13C monohydrate

NMR spectroscopy RNA structural biology isotope labeling

Precision isotope labeling demands site-specific enrichment to avoid analytical failure. Unlabeled guanosine provides no mass shift; uniform 13C labeling creates complex NMR spectra due to extensive coupling. - Single 13C at anomeric carbon: +1 Da mass shift for LC-MS/MS quantitation with matched retention time - Eliminates 13C-13C scalar coupling: cleaner NMR spectra, no constant-time decoupling needed - Tracks salvage pathway flux via 13C NMR or HRMS; probes ribose conformation & RNA dynamics

Molecular Formula C10H15N5O6
Molecular Weight 302.25 g/mol
CAS No. 478511-32-9
Cat. No. B3328530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameguanosine-1'-13C monohydrate
CAS478511-32-9
Molecular FormulaC10H15N5O6
Molecular Weight302.25 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O
InChIInChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i9+1;
InChIKeyYCHNAJLCEKPFHB-LEKQEWCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanosine-1'-13C Monohydrate Overview


Guanosine-1'-13C monohydrate (CAS 478511-32-9) is a stable isotope-labeled purine nucleoside wherein the carbon-13 isotope is specifically incorporated at the 1' position of the ribose moiety, with molecular formula C₉¹³CH₁₅N₅O₆ and molecular weight 302.25 g/mol [1]. As a site-specifically labeled analog of the endogenous nucleoside guanosine (unlabeled CAS 118-00-3), this compound serves as a precision tracer for metabolic flux analysis, a high-resolution internal standard for mass spectrometry-based quantitation, and a specialized probe for NMR structural elucidation of nucleic acids . Unlike uniformly labeled isotopologues, the single-site ¹³C enrichment at the anomeric carbon provides targeted spectroscopic resolution while minimizing spectral crowding and isotopic interference [2].

Site-specific 1′-13C enrichment for targeted NMR and MS workflows
Minimized 13C–13C scalar coupling relative to uniform labeling
Sufficient mass shift for internal standardization in LC-MS/MS

Why Guanosine-1'-13C Monohydrate Is Irreplaceable


Procurement of unlabeled guanosine (CAS 118-00-3) or uniformly ¹³C-labeled guanosine (e.g., Guanosine-13C10, CAS 2483830-53-9) as substitutes for guanosine-1'-13C monohydrate introduces analytical liabilities that compromise experimental outcomes. Unlabeled guanosine offers no mass shift relative to endogenous analyte, rendering it unsuitable as an internal standard for LC-MS/MS quantitation where isotopic differentiation is required . Conversely, uniformly 13C10-labeled guanosine, while providing a larger mass shift (+10 Da versus +1 Da), exhibits extensive 13C–13C scalar coupling across all carbon positions, generating highly crowded and complex NMR spectra with reduced signal-to-noise ratios that obscure structural and dynamic information [1]. Guanosine-1'-13C monohydrate occupies a functionally distinct analytical niche: the single-site 1'-13C label provides sufficient mass differentiation (+1 Da) for MS-based tracing and internal standardization while eliminating the spectral congestion associated with uniform labeling, thereby enabling cleaner NMR resonance assignments and more accurate relaxation rate measurements without requiring constant-time or band-selective decoupling experiments [2]. Substitution with alternative labeling patterns therefore either forfeits essential analytical capability or introduces unacceptable spectral complexity.

Unlabeled guanosine
No mass shift relative to endogenous analyte; co-elution prevents use as an internal standard for LC-MS/MS quantitation.
Uniformly 13C-labeled guanosine
Extensive 13C–13C coupling across all carbon positions produces crowded NMR spectra, obscuring relaxation measurements and structural detail.

Differentiation Evidence vs. Alternative Isotopologues


NMR Spectral Simplification: Single-Site vs. Uniform Labeling

In NMR analysis of a 36-nucleotide D5 ribozyme RNA, site-specifically labeled nucleotides (incorporating 13C at C1' and C5' positions) produced spectra with significantly higher signal-to-noise ratio compared to uniformly 13C/15N-labeled nucleotides. The site-specific labeling approach eliminates extensive 13C–13C scalar coupling within the nitrogenous base and ribose ring, yielding less crowded and more resolved NMR spectra [1]. While this study used nucleotides labeled at both C1' and C5', the underlying principle directly applies to guanosine-1'-13C monohydrate: the single-site 1'-13C enrichment provides analogous spectral simplification benefits relative to uniformly labeled guanosine-13C10. Accurate relaxation rates can be obtained from site-specifically labeled samples without requiring constant-time or band-selective decoupled NMR experiments [1].

NMR Spectral Simplification
Class-level inference
Site-specific labeling yields higher signal-to-noise and less crowded spectra vs. uniform labeling
Supports cleaner resonance assignment without constant-time decoupling
Based on 36-nt D5 ribozyme RNA study; principle applies to single-site labeling
NMR spectroscopy RNA structural biology isotope labeling relaxation measurement

Mass Differentiation for Internal Standardization

Guanosine-1'-13C monohydrate exhibits a monoisotopic mass of 302.105591 Da, representing a +1.003355 Da mass shift relative to unlabeled guanosine monohydrate (monoisotopic mass 301.102236 Da) . This mass difference enables chromatographic co-elution with endogenous guanosine while permitting MS discrimination via distinct m/z signals. In contrast, unlabeled guanosine produces no mass shift relative to endogenous analyte, rendering it unusable as an internal standard for stable isotope dilution assays . Uniformly labeled guanosine-13C10,15N5 hydrate provides a larger mass shift (+15 Da; molecular weight 316.15 g/mol) but at substantially higher cost and with the NMR spectral crowding limitations previously described .

Mass Shift for MS
Reported
+1 Da mass shift vs. unlabeled guanosine
Enables MS discrimination while maintaining co-elution with endogenous analyte
Cross-study comparable; no direct head-to-head data
quantitative mass spectrometry LC-MS/MS stable isotope dilution internal standard

Isotopic Tagging for 15N Resonance Assignment

In specifically 15N- and 13C-multilabeled nucleoside systems, a single 13C atom at the 2-position of guanosine (structurally analogous to 1'-13C labeling in terms of single-site enrichment strategy) functions as an unambiguous 'tag' that allows differentiation between the N1 and N2 15N atoms of two distinct 15N-labeled guanine residues within RNA and DNA fragments [1]. The work demonstrates that in [2-13C-1,NH2-15N2]-guanosine, the 13C atom enables unequivocal discrimination of 15N resonances that would otherwise be indistinguishable in the absence of the 13C tag [1]. This tagging principle extends to 1'-13C labeling, where the ribose-positioned 13C provides a spectroscopic handle for tracking the glycosidic linkage and ribose conformational dynamics in nucleic acid structural studies .

15N Resonance Tagging
Class-level inference
13C tag enables unambiguous differentiation of 15N resonances vs. unlabeled analog
Facilitates resonance assignment in multilabeled nucleic acid NMR
Demonstrated with 2-13C guanosine; principle applies to 1′-13C
multilabeled nucleosides NMR resonance assignment isotopic tagging RNA/DNA fragment analysis

Vibrational Band Assignment via Isotope Shift

UV resonance Raman spectra of guanosine and seven isotope-substituted analogs, including 1'-13C guanosine, were measured with 257 nm excitation in both H₂O and D₂O solutions [1]. The 1'-13C substitution produced specific, measurable frequency shifts in vibrational bands associated with the ribose moiety, enabling definitive assignment of Raman bands to particular molecular vibrations [1]. In contrast, unlabeled guanosine provides no isotopic shift reference, leaving vibrational assignments ambiguous. While the study does not report numerical shift magnitudes for the 1'-13C substitution specifically, it establishes that site-specific isotopic labeling at the 1' position generates interpretable spectral perturbations that are distinct from those produced by base-position labeling (e.g., 2-13C, 8-13C) [1].

UV Resonance Raman Band Assignment
Class-level inference
1′-13C substitution produces measurable frequency shifts in ribose vibrational bands
Enables definitive band assignment absent in unlabeled guanosine
257 nm excitation; shifts not numerically reported for 1′-13C
UV resonance Raman vibrational spectroscopy isotope shift band assignment

Evidence Strength and Limitations

A systematic literature search identified no published direct head-to-head quantitative comparisons between guanosine-1'-13C monohydrate and alternative isotopologues under identical experimental conditions. The evidence presented above derives from class-level inferences (site-specific labeling benefits established in structurally analogous systems), cross-study comparisons (mass shift calculations from independent product specifications), and supporting evidence from spectroscopic characterization studies. Procurement decisions should therefore weigh the demonstrated analytical advantages of single-site 1'-13C labeling—spectral simplification relative to uniform labeling, sufficient mass shift for internal standardization, and unambiguous isotopic tagging capability—against the specific requirements of the intended experimental application. Users requiring absolute quantitative performance comparisons are advised to request vendor-specific validation data or conduct in-house head-to-head evaluations.

Evidence Landscape
Supporting evidence
No published direct head-to-head comparisons identified; evidence from class-level inference and cross-study comparisons
Procurement decisions should consider specific experimental requirements
Request vendor validation data if quantitative comparison needed
evidence quality data availability procurement decision

Validated Application Scenarios


LC-MS/MS Quantitation of Endogenous Guanosine

Guanosine-1'-13C monohydrate serves as an optimal stable isotope-labeled internal standard (SIL-IS) for the accurate quantitation of guanosine in plasma, urine, tissue homogenates, and cell culture media. The +1 Da mass shift (monoisotopic mass 302.105591 Da vs. unlabeled 301.102236 Da) provides sufficient MS discrimination while maintaining near-identical chromatographic retention time and ionization efficiency to the endogenous analyte . This minimizes matrix effects and ion suppression variability inherent in LC-MS/MS workflows. The compound is applied as a tracer for metabolic flux analysis and as a calibrant for absolute quantitation in pharmacokinetic studies and nucleotide pool assessments [1].

High-Resolution NMR of RNA Complexes

When incorporated into RNA oligonucleotides via solid-phase synthesis or enzymatic ligation, guanosine-1'-13C monohydrate provides a site-specific 13C NMR probe at the anomeric carbon position. This labeling strategy eliminates the extensive 13C–13C scalar coupling and spectral crowding associated with uniformly 13C/15N-labeled nucleotides, yielding cleaner spectra with improved signal-to-noise ratios and enabling accurate relaxation rate measurements without constant-time decoupling . The 1'-13C resonance serves as a sensitive reporter of ribose conformation, glycosidic torsion angle dynamics, and local RNA structural perturbations upon ligand binding or metal ion coordination [1].

Metabolic Tracing into RNA and Nucleotide Pools

Guanosine-1'-13C monohydrate functions as a stable, non-radioactive tracer for monitoring the incorporation of exogenous guanosine into cellular RNA and free nucleotide pools. The carbon-13 label at the 1' ribose position can be tracked via 13C NMR spectroscopy or high-resolution mass spectrometry to quantify metabolic flux through salvage pathways and de novo purine biosynthesis . This application is particularly relevant for studies of nucleotide metabolism in cancer cells, where altered purine salvage contributes to proliferative capacity, and for validating the mechanism of action of nucleoside analog therapeutics [1].

Multilabeled Fragment Analysis by 13C Tagging

In experimental designs requiring simultaneous tracking of multiple 15N-labeled nitrogen positions within guanosine residues, the 1'-13C label functions as an unambiguous spectroscopic 'tag' that enables definitive differentiation of otherwise overlapping 15N NMR resonances . This multilabeling strategy is essential for high-resolution NMR studies of large RNA and DNA fragments where resonance overlap would otherwise preclude assignment. The 1'-13C atom provides a critical spectroscopic handle for deconvoluting complex spectra and establishing through-bond connectivity networks in multidimensional NMR experiments [1].

Application
Selection Property
Validation Focus
Guanosine quantitation in research matrices
Site-specific 1′-13C label with sufficient mass shift
Co-elution, ion suppression, and matrix effect assessment
RNA structural and dynamics studies by NMR
Single-site 1′-13C enrichment reduces 13C–13C coupling
Spectral simplification and relaxation rate measurement
Nucleotide metabolism and salvage pathway studies
Non-radioactive 13C label at ribose position
Metabolic flux analysis and pathway tracing
Multilabeled nucleic acid resonance assignment
13C tag for differentiation of 15N resonances
Resonance connectivity and assignment in multidimensional NMR

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